2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride
Overview
Description
2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique hexahydrothieno[3,4-b]pyrazine core, which is further functionalized with a dimethylacetamide group and exists as a dihydrochloride salt. Its structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride typically involves multiple steps:
Formation of the Hexahydrothieno[3,4-b]pyrazine Core: This step often starts with the cyclization of a suitable precursor, such as a thioamide and a diamine, under acidic or basic conditions to form the thieno[3,4-b]pyrazine ring system.
Oxidation: The resulting hexahydrothieno[3,4-b]pyrazine is then oxidized to introduce the sulfone (dioxido) functionality. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Acylation: The final step involves the acylation of the nitrogen atom with N,N-dimethylacetamide. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: As mentioned, the compound undergoes oxidation to form the sulfone group.
Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acyl chlorides, anhydrides.
Bases: Triethylamine, pyridine.
Major Products
Oxidation: Formation of the sulfone derivative.
Substitution: Introduction of various functional groups onto the nitrogen atoms.
Reduction: Formation of the corresponding sulfide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing biological pathways and mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Properties
IUPAC Name |
2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-N,N-dimethylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S.2ClH/c1-12(2)10(14)5-13-4-3-11-8-6-17(15,16)7-9(8)13;;/h8-9,11H,3-7H2,1-2H3;2*1H/t8-,9+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSNSRGICUXORQ-DBEJOZALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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